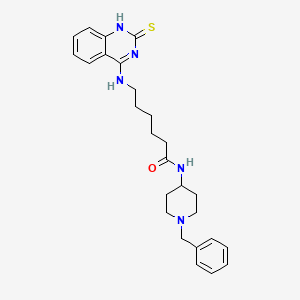

N-(1-benzylpiperidin-4-yl)-6-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)hexanamide

Description

N-(1-benzylpiperidin-4-yl)-6-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)hexanamide is a synthetic compound featuring a benzylpiperidine moiety linked via a hexanamide chain to a 2-thioxo-1,2-dihydroquinazolin-4-ylamine group.

Properties

Molecular Formula |

C26H33N5OS |

|---|---|

Molecular Weight |

463.6 g/mol |

IUPAC Name |

N-(1-benzylpiperidin-4-yl)-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide |

InChI |

InChI=1S/C26H33N5OS/c32-24(28-21-14-17-31(18-15-21)19-20-9-3-1-4-10-20)13-5-2-8-16-27-25-22-11-6-7-12-23(22)29-26(33)30-25/h1,3-4,6-7,9-12,21H,2,5,8,13-19H2,(H,28,32)(H2,27,29,30,33) |

InChI Key |

QDBHKIGUHCZJPO-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1NC(=O)CCCCCNC2=NC(=S)NC3=CC=CC=C32)CC4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzylpiperidin-4-yl)-6-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)hexanamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the benzyl group, and the coupling with the quinazolinone derivative. Common reagents used in these reactions include benzyl chloride, piperidine, and various quinazolinone derivatives. Reaction conditions often involve the use of organic solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzylpiperidin-4-yl)-6-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)hexanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the quinazolinone moiety to its corresponding dihydroquinazoline derivative.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce dihydroquinazoline derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is with a molecular weight of approximately 351.45 g/mol. The presence of the thioxo group in the quinazoline structure enhances its chemical diversity, potentially influencing its biological interactions.

Biological Activities

Preliminary studies suggest that compounds containing both piperidine and quinazoline structures exhibit significant biological activities. Here are some key areas where N-(1-benzylpiperidin-4-yl)-6-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)hexanamide shows promise:

- Anticancer Activity : Research indicates that similar compounds have demonstrated anticancer properties through various mechanisms, including apoptosis induction and inhibition of tumor growth .

- Antimicrobial Properties : The compound may exhibit antimicrobial effects, making it a candidate for the development of new antibiotics .

- Enzyme Inhibition : Studies have shown that derivatives of quinazoline can act as inhibitors of critical enzymes involved in various diseases, such as acetylcholinesterase and α-glucosidase .

Case Study 1: Anticancer Evaluation

A study evaluated the anticancer potential of similar quinazoline derivatives against various cancer cell lines. The results indicated that compounds with structural similarities to this compound exhibited significant cytotoxicity and induced apoptosis in cancer cells .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of compounds containing the thioxoquinazoline structure. The findings revealed effective inhibition against several bacterial strains, suggesting the potential for developing new antimicrobial agents based on this compound .

Mechanism of Action

The mechanism of action of N-(1-benzylpiperidin-4-yl)-6-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)hexanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(1-benzylpiperidin-4-yl)-6-(6-morpholin-4-yl-4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)hexanamide

- Structural Differences: This analog () replaces the 2-thioxo-quinazolin-4-ylamino group with a 6-morpholin-4-yl-4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl moiety. The addition of a morpholine ring and an oxo group may enhance solubility or alter binding kinetics.

- Functional Implications: Morpholine derivatives often improve pharmacokinetic properties (e.g., bioavailability).

(Se)NBD-Mal ()

- Structure: Contains a selenadiazolyl (SeNBD) group instead of the quinazolinone-thioxo motif.

- Functional Role: Designed as a fluorogenic nanosensor. The selenadiazolyl group enables fluorescence detection, unlike the non-fluorescent thioxo-quinazolinone in the target compound.

- Synthesis : Both compounds use DMF as a solvent and coupling agents (e.g., COMU), suggesting shared synthetic challenges in amide bond formation .

HDAC-Targeting Hexanamides ()

- Examples: PSP65: 6-((2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)amino)-N-((4'-(2-hexylhydrazinecarbonyl)-[1,1'-biphenyl]-4-yl)methyl)hexanamide. PSP23: Includes a thiophenyl-benzamide group.

- Comparison: Structural: The target compound lacks the isoindolinone-dioxopiperidine motif critical for HDAC inhibition. Functional: HDAC inhibitors like PSP65 target epigenetic regulation, whereas the thioxo-quinazolinone group in the target compound may favor kinase or sigma receptor interactions .

Functional Comparisons: Sigma Receptor Ligands

Sigma Receptor Expression in Tumors ()

- Relevance: Benzylpiperidine derivatives are common sigma-1/2 receptor ligands.

- Key Findings :

- Hypothesis: The target compound’s benzylpiperidine group may confer sigma-1 selectivity, but the thioxo-quinazolinone could reduce haloperidol-like binding due to steric hindrance.

Sigma Receptor Modulation ()

- Functional Roles : Sigma receptors modulate ion channels (e.g., K+ channels), NMDA receptors, and neuropeptide signaling.

- Comparison: Unlike opioid receptors (absent in nonneural tumors, ), sigma receptors are broadly expressed, suggesting the target compound could have broader diagnostic or therapeutic utility if sigma-binding is confirmed .

Biological Activity

N-(1-benzylpiperidin-4-yl)-6-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)hexanamide is a compound of interest due to its potential therapeutic applications, particularly in the treatment of neurological disorders and cancer. This article reviews the biological activity of this compound, synthesizing data from various studies to highlight its pharmacological properties, mechanisms of action, and potential clinical applications.

Chemical Structure

The compound is characterized by its unique structure which includes a benzylpiperidine moiety linked to a thioxo-dihydroquinazoline unit. Its chemical formula is .

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of quinazoline have been shown to inhibit the proliferation of various cancer cell lines through mechanisms involving the modulation of key signaling pathways such as Wnt/β-catenin. The compound demonstrated an IC50 value of 0.12 μM against HCT116 colorectal cancer cells, indicating potent activity .

Neuroprotective Effects

The compound may also possess neuroprotective properties. Research on related piperidine derivatives has shown promise in treating neurodegenerative diseases by acting as muscarinic receptor antagonists, which are crucial in modulating neurotransmission in the brain . The specific interactions with muscarinic receptors can lead to improved cognitive function and reduced symptoms in conditions like Alzheimer's disease.

The biological activity of this compound is believed to stem from its ability to interact with multiple biological targets:

- Inhibition of Cell Proliferation : The compound inhibits cell cycle progression in cancer cells, leading to apoptosis.

- Modulation of Signaling Pathways : It influences pathways such as Wnt/β-catenin and PI3K/Akt, which are critical for cell survival and proliferation.

- Cholinergic System Interaction : By acting on muscarinic receptors, it may enhance cholinergic signaling, providing neuroprotective effects.

Case Studies

Several studies have explored the efficacy of similar compounds:

| Study | Compound | Cell Line | IC50 Value (μM) | Effect |

|---|---|---|---|---|

| Compound 25 | SW480 | 2 | Inhibition of growth | |

| BIGI 5b | HCT116 | 0.35 | AChE inhibition | |

| Related derivative | Various cancer lines | 0.12 | Induced apoptosis |

These studies underscore the potential of compounds derived from similar structural frameworks in targeting cancer and neurological disorders effectively.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.